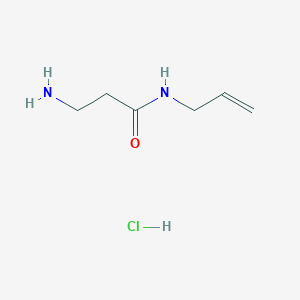

N-Allyl-3-aminopropanamide hydrochloride

Descripción general

Descripción

Synthesis Analysis

A practical synthesis of allylic amines, which could potentially include N-Allyl-3-aminopropanamide hydrochloride, involves a nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides . This method is environmentally friendly and provides a practical protocol to build architecturally complex and functionally diverse allylic amines in a single step .Aplicaciones Científicas De Investigación

Hydroboration of N-Allylic Amines

N-Allyl-3-aminopropanamide hydrochloride plays a role in the hydroboration of N-allylic amines. The amino group in N-allylic amines, when protected by a phosphorylated group, hinders nitrogen-boron coordination and allows for normal addition of boron hydrides. This reaction leads to N-phosphorated 3-aminopropanols with high yields (Benmaarouf-khallaayoun et al., 1985).

Phosphate Binding in Hydrogels

This compound is used in preparing sevelamer analogue porous hydrogels. These hydrogels, made by free radical copolymerization, can remove phosphorus ions from simulated gastroenteric environments. Their stability in acid and oxidation environments suggests potential applications in hyperphosphatemia treatment, environmental management, and wastewater treatment (Haisong Zhang et al., 2016).

Anti-biodegradable Hydrophobic Sulfonate-based Acrylamide Copolymer

A novel anti-biodegradable hydrophobic acrylamide copolymer incorporating this compound has been synthesized for enhanced oil recovery. This copolymer exhibits improved viscosity, temperature tolerance, salt resistance, shear resistance, and viscoelasticity, making it suitable for high-temperature and high-salinity reservoirs (Gou et al., 2015).

Formation and Reduction of Acrylamide in Food

3-Aminopropanamide, a precursor of this compound, can reduce acrylamide formation in food through the Maillard reaction. It forms adducts with acrylamide, thereby reducing its presence and toxicity in thermally processed foods. This discovery is significant for food safety and controlling endogenous contaminants (Haojie Wu et al., 2018).

Synthesis and Evaluation of Novel Water-Soluble Copolymers

This compound is used in synthesizing novel water-soluble copolymers. These copolymers exhibit enhanced properties like temperature-tolerance, shear-tolerance, salt-resistance, and thickening function compared to partially hydrolyzed polyacrylamide. They are potentially useful for oil recovery and reducing crystalline interspace in sodium montmorillonite (Xiangjun Liu et al., 2013).

Isomerization to Form Geometrically Defined Enamides

This compound is involved in the isomerization of N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides. This process aids in the synthesis of various bioactive pharmacophores and is significant for incorporating nitrogen functionality into molecules (Trost et al., 2017).

Propiedades

IUPAC Name |

3-amino-N-prop-2-enylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-2-5-8-6(9)3-4-7;/h2H,1,3-5,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVKSRRENZLTBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

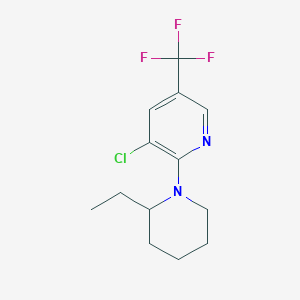

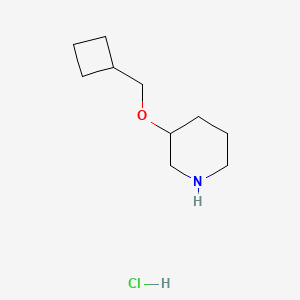

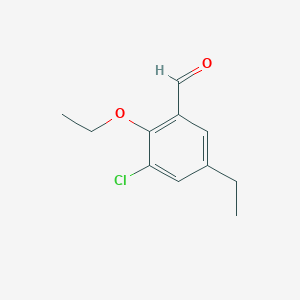

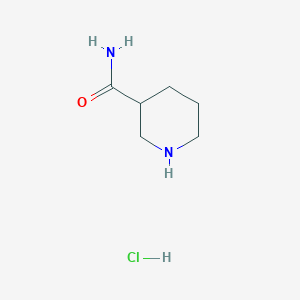

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423957.png)

![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1423958.png)

![6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1423966.png)

![N'-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B1423968.png)

![3-[(4-Methoxybenzyl)oxy]pyrrolidine](/img/structure/B1423971.png)

![4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol](/img/structure/B1423975.png)

![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1423977.png)